Welcome to the BenchChem Online Store!
molecular formula C15H16Cl2O2 B8448811 6,7-Dichloro-2-cyclopentyl-5-hydroxy-2-methylindan-1-one

6,7-Dichloro-2-cyclopentyl-5-hydroxy-2-methylindan-1-one

Cat. No. B8448811
M. Wt: 299.2 g/mol
InChI Key: NEGJEZLOXPYCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04465850

Procedure details

A 19.5 g. sample of (+) [(6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)-oxy]acetic acid is added to stirred molten (190° C.) pyridine hydrochloride, stirred for 1 hour then poured into ice water (800 ml). The (+)6,7-dichloro-2-cyclopentyl-2,3-dihydro--5-hydroxy-2-methyl-1H-inden-1-one, which separates is filtered, rinsed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([CH2:6][C:7]([CH:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)([CH3:13])[C:8]2=[O:12])=[CH:4][C:3]=1[O:19]CC(O)=O.Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([CH2:6][C:7]([CH:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)([CH3:13])[C:8]2=[O:12])=[CH:4][C:3]=1[OH:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CC(C(C2=C1Cl)=O)(C)C1CCCC1)OCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
ice water
Quantity
800 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The (+)6,7-dichloro-2-cyclopentyl-2,3-dihydro--5-hydroxy-2-methyl-1H-inden-1-one, which separates is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C2CC(C(C2=C1Cl)=O)(C)C1CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.